Cas no 21848-62-4 ((6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline)

(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline structure
21848-62-4 structure
Product Name:(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline
CAS-nummer:21848-62-4
MF:C20H23NO4
MW:341.40092587471
CID:1404258
PubChem ID:30835
Update Time:2025-06-08

(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline Chemische en fysische eigenschappen

Naam en identificatie

    • (6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline
    • (+)-norglausine
    • (-)-norglaucine
    • O,O-Dimethyllaurelliptine
    • Norglaucine
    • d-N-Norglaucine
    • (+)-norglaucine
    • AC1L1KCV
    • N-demethyl glaucine
    • 1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
    • Laurelliptine, O,O'-dimethyl-
    • (+)-N-Norglaucine
    • 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-, (S)-
    • Norglaucin
    • (+)-norglausine; (-)-norglaucine; O,O-Dimethyllaurelliptine; Norglaucine; d-N-Norglaucine; (+)-norglaucine; norglaucine; AC1L1KCV; N-demethyl glaucine; 1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline; Laurelliptine, O,O'-dimethyl-; (+)-N-Norglaucine; 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-, (S)-; Norglaucin;
    • MZSUVQFIWWXTFR-AWEZNQCLSA-N
    • 21848-62-4
    • (6aS)-1, 2, 9, 10-tetramethoxy-5, 6, 6a, 7-tetrahydro-4H-dibenzo[de, g]quinoline
    • HY-N9339
    • DTXSID00176254
    • AKOS040763720
    • Laurelliptine, O,O'-dimethyl- (7CI)
    • CS-0159482
    • 1,2,9,10-Tetramethoxy-6a-alpha-noraporphine
    • CHEBI:181571
    • 6a-alpha-NORAPORPHINE, 1,2,9,10-TETRAMETHOXY-
    • DA-76264
    • Inchi: 1S/C20H23NO4/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2/h8-10,14,21H,5-7H2,1-4H3/t14-/m0/s1
    • InChI-sleutel: MZSUVQFIWWXTFR-AWEZNQCLSA-N
    • LACHT: O(C)C1C(=CC2CCN[C@H]3CC4C=C(C(=CC=4C=1C3=2)OC)OC)OC

Berekende eigenschappen

  • Exacte massa: 341.16279
  • Monoisotopische massa: 341.16270821g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 4
  • Complexiteit: 461
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 49Ų

Experimentele eigenschappen

  • Dichtheid: 1.2064 (rough estimate)
  • Kookpunt: 477.03°C (rough estimate)
  • Brekindex: 1.5614 (estimate)
  • PSA: 48.95

(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline Prijsmeer >>

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